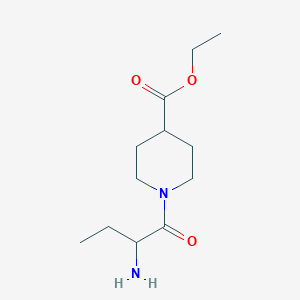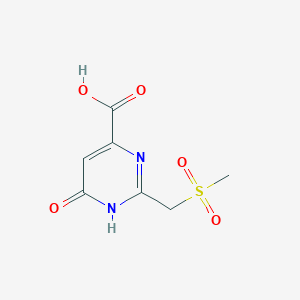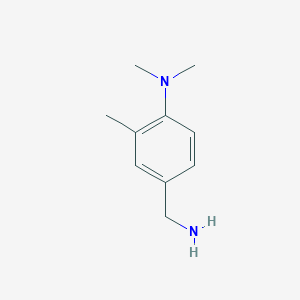
4-(aminomethyl)-N,N,2-trimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-N,N,2-trimethylaniline: is an organic compound with a complex structure that includes an aminomethyl group attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(aminomethyl)-N,N,2-trimethylaniline typically involves the reaction of 2,4-dimethylaniline with formaldehyde and hydrogen cyanide, followed by reduction. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and continuous monitoring of reaction parameters are common practices to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Aminomethyl)-N,N,2-trimethylaniline can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted aniline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce different amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 4-(Aminomethyl)-N,N,2-trimethylaniline is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new catalysts and reagents for chemical reactions.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a building block for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)-N,N,2-trimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-(Aminomethyl)benzoic acid: This compound is used as an antifibrinolytic agent and has applications in medicinal chemistry.
4-(Aminomethyl)indole: Used in the synthesis of dopamine receptor antagonists and high-affinity ligands for voltage-gated calcium channels.
4-Aminocoumarin derivatives: These compounds are known for their biological activities, including antibacterial and anticancer properties.
Uniqueness: 4-(Aminomethyl)-N,N,2-trimethylaniline is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its versatility in synthetic chemistry and potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H16N2 |
|---|---|
Peso molecular |
164.25 g/mol |
Nombre IUPAC |
4-(aminomethyl)-N,N,2-trimethylaniline |
InChI |
InChI=1S/C10H16N2/c1-8-6-9(7-11)4-5-10(8)12(2)3/h4-6H,7,11H2,1-3H3 |
Clave InChI |
WRFAZAPQJCGFFK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)CN)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


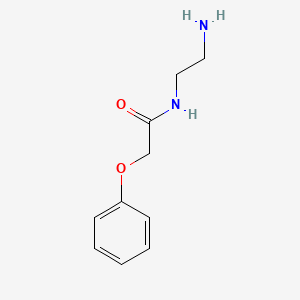
![1-[2-(Aminomethyl)azepan-1-yl]ethan-1-one](/img/structure/B13183701.png)
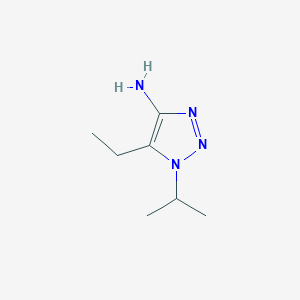
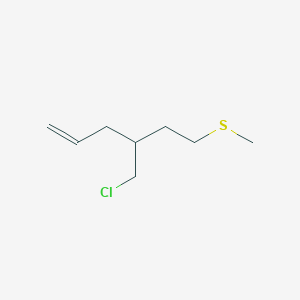
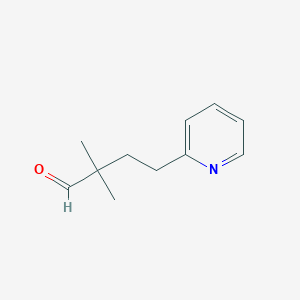
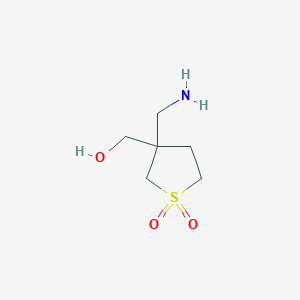
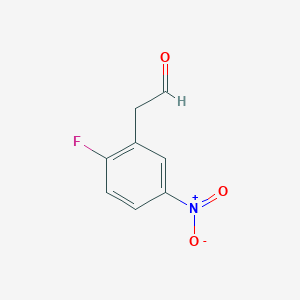
![5-[tert-Butyl(methyl)amino]furan-2-carbaldehyde](/img/structure/B13183730.png)

